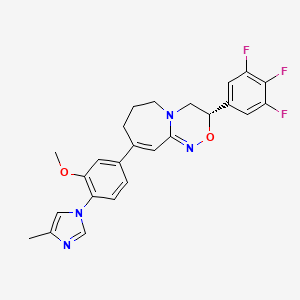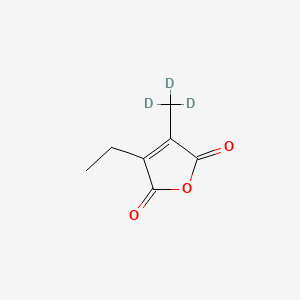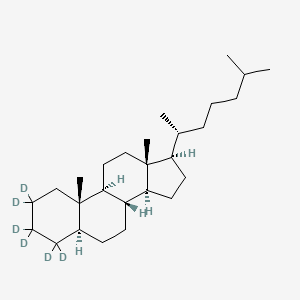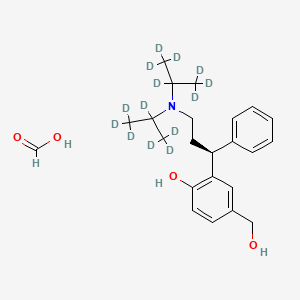
(S)-5-Hydroxymethyl Tolterodine-d14 Formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is a deuterated form of Tolterodine, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tolterodine. The deuterium labeling helps in tracing the compound during various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) involves multiple steps, starting from the basic structure of Tolterodine. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. The formate group is then added to the hydroxymethyl group to complete the synthesis.
Industrial Production Methods
Industrial production of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) typically involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formate group can be reduced to a hydroxyl group.
Substitution: The deuterium atoms can be replaced with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts such as palladium on carbon are used for isotope exchange reactions.
Major Products Formed
Oxidation: 5-Carboxy Tolterodine-d14 (formate)
Reduction: 5-Hydroxymethyl Tolterodine-d14
Substitution: Various isotopically labeled derivatives
Scientific Research Applications
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is used in various scientific research applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of Tolterodine and its derivatives.
Biology: Investigating the metabolic pathways and biological effects of Tolterodine in living organisms.
Medicine: Developing new drugs and therapies for conditions like urinary incontinence.
Industry: Quality control and standardization of pharmaceutical products containing Tolterodine.
Mechanism of Action
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) exerts its effects by antagonizing muscarinic receptors, particularly in the urinary bladder. This action reduces bladder contractions and helps in managing urinary incontinence. The deuterium labeling allows researchers to trace the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another muscarinic receptor antagonist used for similar medical conditions.
Oxybutynin: A different muscarinic receptor antagonist with a similar mechanism of action.
Uniqueness
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C23H33NO4 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-[(1S)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m0./s1/i1D3,2D3,3D3,4D3,16D,17D; |
InChI Key |
YXSFRJSZLSBBRR-OIXSXOOKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


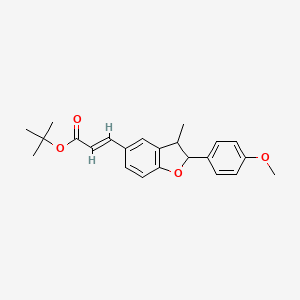
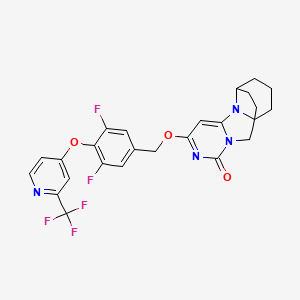
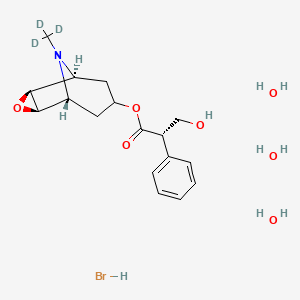
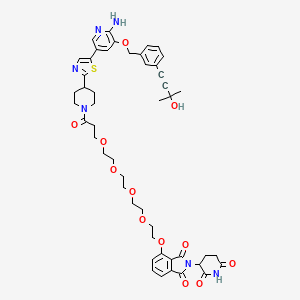
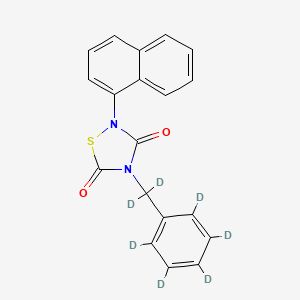
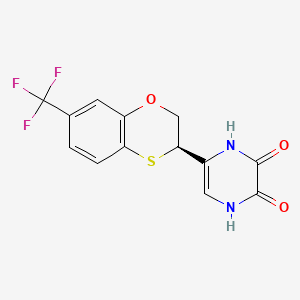
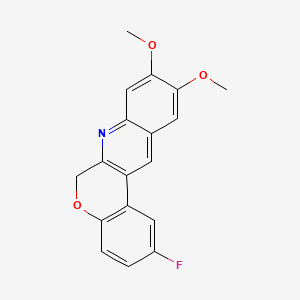
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
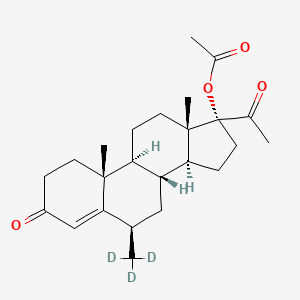
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
